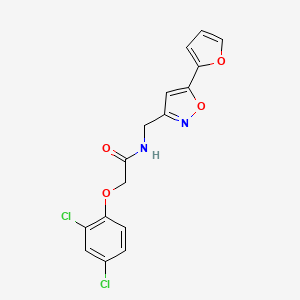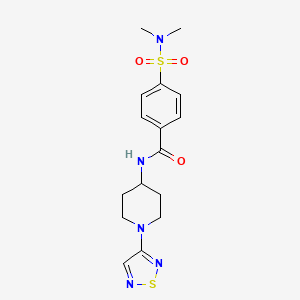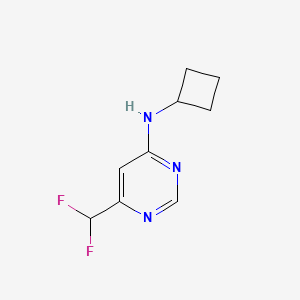
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives, including N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide, have shown potential in antiviral therapy. They have been found to inhibit various RNA and DNA viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for developing new antiviral agents.
Anti-inflammatory and Anticancer Activities
The indole nucleus is a common feature in many synthetic drug molecules due to its biological activity. Indole derivatives exhibit anti-inflammatory properties and have been studied for their anticancer activities, particularly as Bcl-2/Mcl-1 dual inhibitors, which are important in the regulation of apoptosis .
Antimicrobial Properties
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide has been associated with antimicrobial activity. Indole-based compounds have been synthesized and tested for their effectiveness against drug-resistant bacterial infections, making them valuable in the search for new antibacterial agents .
Pharmacological Potential
The pharmacological activity of indole derivatives is broad, encompassing antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide a versatile compound for pharmacological research and drug development .
Drug Metabolism Studies
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can be used in drug metabolism studies to understand the metabolic pathways of new synthetic cannabinoids. Its structure is similar to other synthetic cannabinoids, which are metabolized via hydroxylation and N-dealkylation processes .
Chemical Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of various heterocyclic compounds. Its indole nucleus serves as a scaffold for the creation of new molecules with potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies utilize N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide to predict how it interacts with biological targets. These studies help in the design of new drugs with improved efficacy and reduced side effects .
Cytotoxicity Assessment
In cancer research, the compound is used to assess cytotoxicity against different cancer cell lines. This helps in determining the potential of new chemical entities as anticancer agents .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which n-cyclohexyl-2-(1h-indole-3-sulfonyl)acetamide is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological effects . It is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could potentially affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could have a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(18-12-6-2-1-3-7-12)11-22(20,21)15-10-17-14-9-5-4-8-13(14)15/h4-5,8-10,12,17H,1-3,6-7,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUBMBBGVSFVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2589749.png)
![Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2589752.png)
![(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2589753.png)



![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)
